

In Vitro Efficacy of TYRA-430: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data for TYRA-430, a novel, first-in-class reversible inhibitor of Fibroblast Growth Factor Receptor 4 and 3 (FGFR4/3). The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development.

Core Findings

TYRA-430 has demonstrated significant potency in preclinical in vitro models of hepatocellular carcinoma (HCC) driven by the FGF19/FGFR4/KLB signaling axis. Notably, it has shown superior activity compared to existing multi-kinase inhibitors and covalent FGFR4 inhibitors. Furthermore, TYRA-430 maintains its efficacy against known resistance mutations in FGFR4.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on TYRA-430.



Cell Line	Cancer Type	Key Findings	Comparative Potency	Reference
Нер3В	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
HuH-7	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
JHH-7	Hepatocellular Carcinoma	Potent inhibition of cell viability.	Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).	[1]
Ba/F3 (expressing wildtype FGFR3 and FGFR4)	Pro-B cell line (engineered model)	Potent inhibition of cell viability.	Not specified.	[1]
Ba/F3 (expressing FGFR4 with Cys552 and Val550 gatekeeper mutations)	Pro-B cell line (engineered model)	Potent activity against known resistance mutations.	Not specified.	[1]



Experimental Protocols

The primary in vitro efficacy of TYRA-430 was determined using a cell viability assay.

Cell Viability Assay:

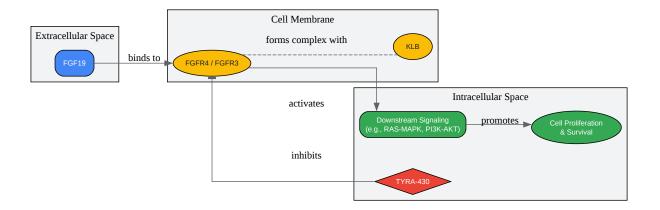
- Assay: Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.
- Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
- Cell Lines: Hep3B, HuH-7, and JHH-7 human hepatocellular carcinoma cell lines, as well as engineered Ba/F3 cells expressing wildtype or mutant FGFR3 and FGFR4.[1]
- Purpose: To assess the in vitro potency of TYRA-430 in inhibiting the proliferation of cancer cells driven by FGF19/FGFR signaling.[1]

Signaling Pathway and Experimental Workflow

TYRA-430 is designed to inhibit the signaling pathway driven by the binding of Fibroblast Growth Factor 19 (FGF19) to its receptors, FGFR4 and FGFR3, in complex with the coreceptor Klotho beta (KLB). This pathway is a known oncogenic driver in a subset of hepatocellular carcinomas.

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of TYRA-430.

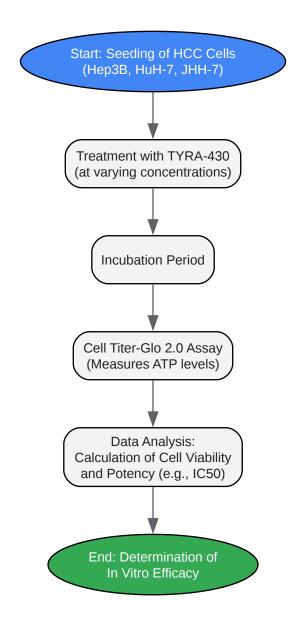




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Caption: Targeted FGF19-FGFR4/3 Signaling Pathway.





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Caption: General Experimental Workflow for In Vitro Efficacy Assessment.

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References



- 1. ascopubs.org [ascopubs.org]
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